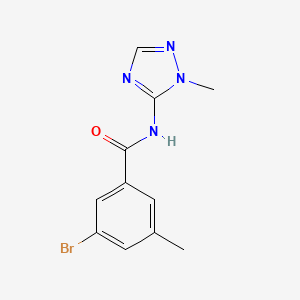
N-(2,4-difluoro-6-phenylphenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluoro-6-phenylphenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide, also known as DFP-10825, is a novel compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique chemical structure and potential applications in various fields of research. In
作用機序
The mechanism of action of N-(2,4-difluoro-6-phenylphenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide is not fully understood, but it is believed to act as a selective antagonist of certain neurotransmitter receptors. Specifically, this compound has been shown to selectively block the activity of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific research application. In neuroscience, this compound has been shown to modulate certain neurotransmitter systems, leading to changes in synaptic plasticity and behavior. In cancer research, this compound has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory effects in certain models of inflammation.
実験室実験の利点と制限
N-(2,4-difluoro-6-phenylphenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide has several advantages for use in lab experiments, including its high selectivity for certain receptors and its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its relatively low potency and the need for further optimization to improve its pharmacokinetic properties.
将来の方向性
There are several future directions for research on N-(2,4-difluoro-6-phenylphenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide. One potential direction is the development of more potent and selective analogs of this compound for use in various research applications. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic uses. Finally, there is a need for studies to investigate the safety and toxicity of this compound in various animal models.
合成法
N-(2,4-difluoro-6-phenylphenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide is synthesized through a multi-step process involving the reaction of various reagents under controlled conditions. The synthesis process involves the use of several chemical intermediates, including 2,4-difluoro-6-phenylphenylamine, 4-fluorobenzaldehyde, and pyrazole-3-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
N-(2,4-difluoro-6-phenylphenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide has shown potential for use in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been studied for its potential use as a tool to study the function of certain neurotransmitter receptors. In cancer research, this compound has been investigated for its potential use as a targeted therapy for certain types of cancer. Additionally, this compound has been studied as a potential lead compound for the development of new drugs.
特性
IUPAC Name |
N-(2,4-difluoro-6-phenylphenyl)-1-(4-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3N3O/c23-15-6-8-17(9-7-15)28-11-10-20(27-28)22(29)26-21-18(12-16(24)13-19(21)25)14-4-2-1-3-5-14/h1-13H,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYPXEQKOUCOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)F)F)NC(=O)C3=NN(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(1-ethylimidazol-2-yl)phenyl]-5-(methoxymethyl)furan-2-carboxamide](/img/structure/B7662862.png)
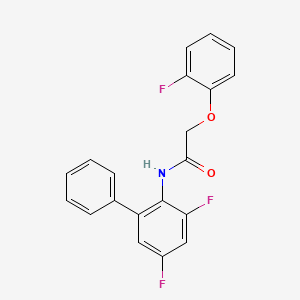
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B7662872.png)
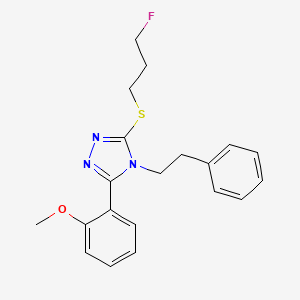
![N-[3-(1-ethylimidazol-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7662889.png)
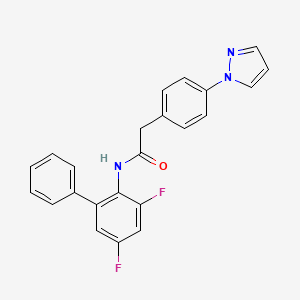
![3-cyano-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662902.png)
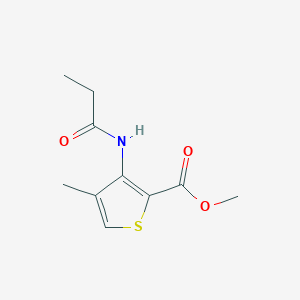
![(2R)-1-[4-(5-methylthiophen-2-yl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B7662922.png)
![(1,5-Dimethylpyrrol-2-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662928.png)
![methyl 5-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoylamino]-2-methylbenzoate](/img/structure/B7662933.png)
![N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B7662940.png)

